6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines methoxy, sulfonyl, and quinolinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core, the introduction of methoxy and sulfonyl groups, and the final coupling reactions. Common synthetic routes may involve:
Formation of Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and suitable catalysts.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Coupling Reactions: Final coupling steps to attach the methoxyphenyl and methylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could lead to the formation of methoxy-substituted quinolinones.
Scientific Research Applications
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinolin-4-one: Shares the quinolinone core but lacks the methoxyphenyl and sulfonyl groups.
3-(4-Methylphenyl)sulfonylquinolin-4-one: Contains the sulfonylquinolinone structure but lacks the methoxy groups.
Uniqueness
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its combination of methoxy, sulfonyl, and quinolinone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-7-10-21(11-8-17)32(28,29)24-16-26(15-18-5-4-6-19(13-18)30-2)23-12-9-20(31-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVLQOKSDYFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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